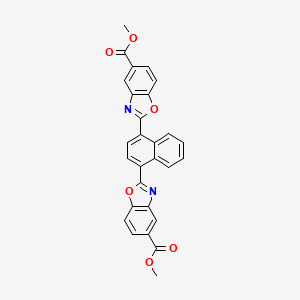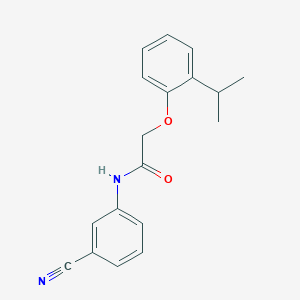![molecular formula C20H17NO2S B5718262 4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
4-methoxy-N-[2-(phenylthio)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-methoxy-N-[2-(phenylthio)phenyl]benzamide, also known as PTPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(phenylthio)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cell signaling pathways. By inhibiting the activity of PTPs, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide may be able to modulate the activity of various signaling pathways in the body.
Biochemical and Physiological Effects
4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the modulation of brain receptor activity, and the modulation of immune cell activity. Additionally, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-[2-(phenylthio)phenyl]benzamide in lab experiments is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Additionally, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects, which makes it a versatile compound for studying various biological processes. However, one limitation of using 4-methoxy-N-[2-(phenylthio)phenyl]benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several potential future directions for research involving 4-methoxy-N-[2-(phenylthio)phenyl]benzamide. One area of research that may be explored is the development of 4-methoxy-N-[2-(phenylthio)phenyl]benzamide analogs that have improved potency and selectivity for specific PTPs. Additionally, further research may be conducted to better understand the mechanism of action of 4-methoxy-N-[2-(phenylthio)phenyl]benzamide, which may lead to the development of more targeted therapies for various diseases and disorders. Finally, research may be conducted to explore the potential use of 4-methoxy-N-[2-(phenylthio)phenyl]benzamide in combination with other drugs or therapies, which may enhance its effectiveness in treating various diseases and disorders.
Synthesis Methods
4-methoxy-N-[2-(phenylthio)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-mercaptodiphenylamine. The final step in the synthesis process involves the reaction of the resulting compound with 2-bromoaniline to yield 4-methoxy-N-[2-(phenylthio)phenyl]benzamide.
Scientific Research Applications
4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In neuroscience, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In immunology, 4-methoxy-N-[2-(phenylthio)phenyl]benzamide has been found to modulate the activity of certain immune cells, which may have implications for the treatment of autoimmune disorders.
properties
IUPAC Name |
4-methoxy-N-(2-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-23-16-13-11-15(12-14-16)20(22)21-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBNEXLJYXKUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-phenylsulfanylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)